2-Hydroxy-N,N-dimethylpropanamide
Overview
Description
2-Hydroxy-N,N-dimethylpropanamide, also known as DMAA, is a chemical compound that has been used in various scientific research applications. This compound is synthesized through a specific method, and its mechanism of action has been studied extensively. DMAA has been found to have various biochemical and physiological effects, which make it useful for lab experiments. However, there are also limitations to using DMAA in research, and future directions for its use are being explored.
Scientific Research Applications
Spectrophotometry Applications : It has been demonstrated that 3-chloro-N-hydroxy-2,2-dimethylpropanamide can form stable complexes with Fe(III) in the presence of surfactants, facilitating its determination in aqueous solutions through spectrophotometry. This method is noted for its simplicity and reliability (L. Shu, 2011).
Synthetic Chemistry : The compound has been used in the synthesis of 4,4-dimethyl-3-isoxazolidinone, highlighting its role in organic synthesis and potential applications in the production of various organic compounds (Yang Gui-qiu & Yu Chun-rui, 2004).
Allylation Reactions : Research on the stereoselective allylation of 2-formyl amides or 3-oxo amides has utilized 2-formyl-N,N-dimethylpropanamide, indicating its importance in the development of novel chemical reactions (M. Taniguchi, K. Oshima, & K. Utimoto, 1995).
Nuclear Material Extraction : N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) has been studied for its extraction properties for neptunium and plutonium, indicating its potential application in nuclear material processing (Y. Ban et al., 2016).
Preparation of N,N-dimethylacrylamide : The compound has been used in the catalytic pyrolysis for the preparation of N,N-dimethylacrylamide, an important chemical in various industrial applications (Pu Zhong-wei, 2008).
Antibiotic Activity : Structural analysis of oxazolomycin and its fragments containing a 3-hydroxy-2,2-dimethylpropanamide moiety has shown potential antibiotic activity, highlighting its biomedical applications (C. Bagwell, M. Moloney, & A. Thompson, 2008).
Neuroscience Research : Dimethyl sulfoxide (DMSO), a solvent used for various pharmacological agents, which includes N,N-dimethylpropanamide, has been studied for its impact on neurotransmission and neuroprotection, suggesting its significance in neuroscience research (Chengbiao Lu & M. Mattson, 2001).
properties
IUPAC Name |
2-hydroxy-N,N-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(7)5(8)6(2)3/h4,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBLAXBYYVCOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885607 | |
Record name | Propanamide, 2-hydroxy-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propanamide, 2-hydroxy-N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Hydroxy-N,N-dimethylpropanamide | |
CAS RN |
35123-06-9 | |
Record name | N,N-Dimethyllactamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35123-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, 2-hydroxy-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035123069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35123-06-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanamide, 2-hydroxy-N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanamide, 2-hydroxy-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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